molecular formula C11H18N2OS B8388704 5-propyl-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-imine

5-propyl-3-((tetrahydrofuran-2-yl)methyl)thiazol-2(3H)-imine

Cat. No. B8388704
M. Wt: 226.34 g/mol
InChI Key: XVSMNQDVXMPEKI-UHFFFAOYSA-N
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Patent
US08546583B2

Procedure details

A mixture of 5-propylthiazol-2-amine and 2-(bromomethyl)tetrahydrofuran were processed using the method described in Example 2A to afford the title compound. MS (ESI) m/z 227 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:8][C:7]([NH2:9])=[N:6][CH:5]=1)[CH2:2][CH3:3].Br[CH2:11][CH:12]1[CH2:16][CH2:15][CH2:14][O:13]1>>[CH2:1]([C:4]1[S:8][C:7](=[NH:9])[N:6]([CH2:11][CH:12]2[CH2:16][CH2:15][CH2:14][O:13]2)[CH:5]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C1=CN=C(S1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1OCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CN(C(S1)=N)CC1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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